molecular formula C12H16O3 B8164520 3-(2-Ethoxy-3-methylphenyl)propanoic acid

3-(2-Ethoxy-3-methylphenyl)propanoic acid

Cat. No.: B8164520
M. Wt: 208.25 g/mol
InChI Key: DTPKOYLDZYVKFV-UHFFFAOYSA-N
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Description

3-(2-Ethoxy-3-methylphenyl)propanoic acid is a phenylpropanoic acid derivative intended for Research Use Only. It is not for diagnostic or therapeutic use. Phenylpropanoic acid scaffolds are of significant interest in medicinal and synthetic chemistry . Structurally related compounds are frequently investigated as building blocks for the synthesis of more complex molecules, intermediates in organic synthesis, and as subjects in metabolic and pharmacological studies . For instance, various propionic acid derivatives are known for their anti-inflammatory properties, while other phenylpropanoic acids have been studied for their potential effects on lipid metabolism and muscle function . Researchers value this compound for its potential use in developing novel chemical entities and for probing biochemical pathways. Handle with appropriate safety precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-ethoxy-3-methylphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-3-15-12-9(2)5-4-6-10(12)7-8-11(13)14/h4-6H,3,7-8H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTPKOYLDZYVKFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC=C1CCC(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategic Design for 3 2 Ethoxy 3 Methylphenyl Propanoic Acid

Retrosynthetic Analysis and Pathway Design for 3-(2-Ethoxy-3-methylphenyl)propanoic acid

Retrosynthetic analysis is a powerful technique used by chemists to plan the synthesis of a target molecule by mentally breaking it down into simpler, commercially available starting materials. amazonaws.com This process involves identifying key disconnection points and exploring different synthetic routes.

Identification of Key Disconnection Points and Precursors

The structure of this compound offers several logical points for disconnection. A primary disconnection can be made at the C-C bond between the propanoic acid side chain and the phenyl ring. This leads to two key precursors: a substituted benzene (B151609) derivative and a three-carbon synthon.

Another strategic disconnection is at the ether linkage on the aromatic ring. This approach simplifies the aromatic precursor further. The propanoic acid side chain itself can be introduced through various chemical transformations.

Based on these considerations, a plausible retrosynthetic pathway is outlined below:

Target MoleculeKey DisconnectionPrecursors
This compoundC-C bond between the phenyl ring and the propanoic acid side chain2-Ethoxy-3-methylbenzaldehyde and Malonic acid (or its ester)
2-Ethoxy-3-methylbenzaldehydeEther linkage2-Hydroxy-3-methylbenzaldehyde and an ethylating agent (e.g., ethyl bromide)

This analysis suggests that a practical synthesis could start from 2-hydroxy-3-methylbenzaldehyde, which is a readily available starting material.

Exploration of Convergent versus Linear Synthetic Routes

For this compound, a linear approach would involve the sequential modification of a single starting material. For example, starting with 2-hydroxy-3-methylbenzaldehyde, one would first perform the etherification, followed by a reaction to introduce the three-carbon side chain, and finally, modification of the functional group to yield the carboxylic acid.

A convergent approach, while potentially more efficient for highly complex molecules, offers less of an advantage for a molecule of this moderate complexity. scholarsresearchlibrary.com However, one could envision a semi-convergent strategy where the substituted phenyl portion and the propanoic acid synthon are prepared separately and then coupled.

Development of Novel Synthetic Approaches

Innovation in synthetic chemistry often focuses on improving efficiency, reducing environmental impact, and utilizing more sustainable resources.

Application of Green Chemistry Principles in the Synthesis of this compound

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The principles of green chemistry can be hypothetically applied to the synthesis of this compound.

A key aspect of green chemistry is the use of renewable feedstocks. abiosus.org While the direct synthesis of this compound from biomass is not straightforward, some of the key precursors or reagents could potentially be derived from renewable sources. For instance, ethanol, required for the ethoxy group, is readily produced from the fermentation of biomass. Malonic acid, a potential precursor for the propanoic acid side chain, can also be produced from renewable resources. bohrium.com

Synthetic StepConventional FeedstockPotential Renewable Alternative
EthoxylationPetroleum-derived ethylene (B1197577)Bio-ethanol from fermentation
Side-chain introductionPetroleum-derived acrylates or malonatesBio-based malonic acid

The choice of solvent is critical in green synthesis. dnu.dp.ua Traditional organic solvents are often volatile, flammable, and toxic. Green alternatives include water, supercritical fluids, and ionic liquids. For the proposed synthesis of this compound, exploring the use of greener solvents for the etherification and subsequent reactions would be a key objective. For instance, phase-transfer catalysis in an aqueous medium could be a viable option for the etherification step. google.com

Waste minimization can be achieved through atom-economical reactions, where most of the atoms from the reactants are incorporated into the final product. The use of catalytic methods over stoichiometric reagents is a primary strategy for waste reduction. For example, a catalytic hydrogenation step to reduce a double bond in the side chain would be preferable to using a stoichiometric reducing agent.

Reaction TypeTraditional Reagent/SolventGreener Alternative
EtherificationHalogenated solvents (e.g., dichloromethane)Water with phase-transfer catalyst, or a bio-derived solvent like Cyrene
ReductionMetal hydrides (e.g., NaBH4)Catalytic hydrogenation (H2/Pd/C)
CondensationStrong bases in organic solventsSolid acid or base catalysts that can be easily recovered and reused

By integrating these green chemistry principles, the synthesis of this compound can be designed to be more sustainable and environmentally benign.

Catalysis in the Synthesis of this compound

The synthesis of complex organic molecules like this compound often relies on catalytic methods to achieve efficiency, selectivity, and sustainability. While specific catalytic routes for this exact molecule are not extensively detailed in publicly available literature, the synthesis of structurally related propanoic acid derivatives provides a framework for understanding potential catalytic strategies. Transition metal catalysts are frequently employed for creating the core structure through reactions like carbonylation of ethylene or oxidation of propionaldehyde. researchgate.net These industrial processes, however, can require harsh conditions such as elevated temperatures and pressures. researchgate.net Modern synthetic chemistry increasingly focuses on more sustainable and selective catalytic approaches, including enantioselective catalysis, photocatalysis, and biocatalysis, to overcome these limitations.

Enantioselective Catalysis for Chiral Control

Achieving chiral control is paramount when synthesizing pharmaceutical intermediates, as different enantiomers can have vastly different biological activities. Enantioselective catalysis offers the most efficient method for producing single-enantiomer compounds. researchgate.net For the synthesis of chiral α,α-dialkyl N-heterocycles, which share structural motifs with the target molecule, cobalt-catalyzed asymmetric hydroalkylation has emerged as a powerful technique. nih.gov This method uses a chiral ligand in conjunction with a cobalt catalyst to achieve high regio- and enantioselectivity in the anti-Markovnikov addition of C-H bonds across an alkene. nih.gov

This strategy could hypothetically be adapted for the synthesis of this compound or its precursors. For instance, a cobalt-hydride catalyst, rendered chiral by a suitable ligand, could mediate the reductive coupling of an alkene precursor with a compound contributing the phenyl moiety. The choice of chiral ligand is critical for inducing asymmetry. Novel chiral ligands, such as those featuring a silanol (B1196071) coordinating group within a peptide-like scaffold, have been developed for copper-catalyzed enantioselective reactions, demonstrating the ongoing innovation in ligand design to control stereochemistry. rsc.org

Table 1: Representative Chiral Ligands for Enantioselective Transformations

Ligand Type Metal Catalyst Representative Reaction Potential Application
Chiral Bisphosphine Ligands Cobalt (Co) Asymmetric Hydroalkylation nih.gov Stereoselective C-C bond formation to create the chiral center.
Chiral Silanol-Aminoamide Ligands Copper (Cu) N-H Insertion rsc.org Introduction of nitrogen-containing functional groups with chiral control.
BOROX Catalysts Boron (B) Asymmetric Ugi Reaction nih.gov Multicomponent reactions to rapidly assemble the molecular backbone.

The development of chiral switchable catalysts, which can be externally triggered to produce either enantiomer of a product, represents a frontier in this field. researchgate.net Such systems could offer unprecedented dynamic control over the enantioselectivity of a synthetic sequence leading to chiral propanoic acid derivatives.

Photocatalytic and Electrocatalytic Methodologies

In line with the principles of green chemistry, photocatalytic and electrocatalytic methods offer sustainable alternatives to traditional synthesis, often operating under mild conditions. ijsrst.com Photocatalysis has been explored for the synthesis of propionic acid from plastic waste, utilizing a modified TiO2 photocatalyst to achieve selective conversion under moderate conditions. researchgate.net This highlights the potential of light-driven reactions in constructing the basic propanoic acid scaffold.

Electrocatalysis provides another avenue for selective oxidation reactions. For example, an electrocatalytic membrane reactor using a nano-MnO2 loaded microporous titanium anode has been successfully employed to oxidize n-propanol to propionic acid. rsc.org This method demonstrates high efficiency and selectivity due to the synergistic effect of simultaneous reaction and separation within the reactor. rsc.org While direct application to this compound has not been reported, such electrocatalytic oxidation could be envisioned for converting a precursor alcohol into the desired carboxylic acid functional group under controlled, environmentally benign conditions.

Enzyme-Mediated Biotransformations

Biocatalysis, using isolated enzymes or whole-cell systems, offers exceptional selectivity, particularly for chiral separations and syntheses. A novel biocatalytic approach has been developed for the large-scale production of S-2-ethoxy-3-(4-hydroxyphenyl)propanoic acid, a key building block for certain pharmaceuticals and a close analogue of the title compound. colab.ws This process utilizes an enantioselective hydrolysis of the corresponding racemic ethyl ester. colab.ws The development involved extensive enzyme screening, process optimization, and successful scale-up to a 44-kg pilot scale, achieving high enantiomeric purities (98.4–99.6% ee) and yields of 43–48%. colab.ws

Another powerful biocatalytic strategy involves the enantioselective reduction of an enoate precursor catalyzed by Old Yellow Enzymes (OYEs). researchgate.net This method was applied to the synthesis of ethyl (S)-2-ethoxy-3-(p-methoxyphenyl)propanoate (EEHP), another important precursor. By coupling the OYE-catalyzed reduction with an in-situ substrate feeding and product removal (SFPR) concept, a significant improvement in productivity was achieved. The final product was obtained in 94% yield and with an enantiomeric excess of 98% over two steps. researchgate.net These examples strongly suggest that an enzyme-mediated strategy, either through kinetic resolution of a racemic ester or asymmetric reduction of a prochiral alkene, would be a highly effective method for producing enantiomerically pure this compound.

Table 2: Comparison of Biocatalytic Methods for Structurally Similar Propanoic Acid Esters

Method Target Compound Enzyme Type Key Findings Reference
Enantioselective Hydrolysis S-2-ethoxy-3-(4-hydroxyphenyl)propanoic acid Hydrolase Scaled to 44 kg; 43-48% yield; 98.4-99.6% ee. colab.ws

Continuous Flow Chemistry for Scalable Production and Reaction Optimization

Continuous flow chemistry has emerged as a transformative technology in the pharmaceutical and fine chemical industries, offering significant advantages over traditional batch processing. d-nb.info This approach, where reactions are performed in a continuously flowing stream within a network of tubes or microreactors, allows for precise control over parameters like temperature, pressure, and residence time. atomfair.com The superior heat and mass transfer in flow reactors enhances safety, particularly for highly exothermic or hazardous reactions, and often leads to higher yields and purities. nih.govnih.gov

For the multi-step synthesis of a molecule like this compound, a continuous flow setup can be designed to "telescope" several reaction steps, eliminating the need for manual handling and isolation of intermediates. nih.gov This significantly reduces production time and waste. atomfair.com The scalability of flow processes is another key advantage; moving from laboratory-scale synthesis to large-scale production is often a matter of running the system for a longer duration or "numbering up" by running multiple reactors in parallel, which avoids the challenges associated with batch scale-up. atomfair.com Research has demonstrated that continuous processes can reduce the waste-to-product ratio by 40-60% in typical active pharmaceutical ingredient (API) syntheses. atomfair.com

Table 3: Theoretical Comparison of Batch vs. Continuous Flow Processing for a Key Synthetic Step

Parameter Batch Processing Continuous Flow Processing Advantage of Flow
Scalability Complex, non-linear scale-up Linear scale-up by time or numbering-up atomfair.com Predictable and faster scaling
Safety Large volumes of hazardous reagents/intermediates Small reaction volumes at any given time atomfair.comnih.gov Reduced risk of thermal runaway
Heat Transfer Limited by surface area-to-volume ratio High surface area-to-volume ratio Precise temperature control
Process Control Variable conditions within the reactor Precise control of residence time, T, P atomfair.com Higher consistency and reproducibility
Waste Generation Significant solvent use in workups Reduced solvent use, potential for inline purification atomfair.com Greener and more economical

| Process Footprint | Large reactors and associated infrastructure | Compact, modular reactors nih.gov | Less laboratory/plant space required |

Stereoselective Synthesis Strategies for Propanoic Acid Derivatives

Beyond enantioselective catalysis, other stereoselective strategies are crucial for constructing complex molecules with multiple chiral centers. One established method involves the use of chiral auxiliaries. In this approach, an achiral substrate is covalently bonded to a chiral molecule (the auxiliary), which directs the stereochemical outcome of a subsequent reaction. After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered. For example, the synthesis of a chiral β-amino acid derivative was achieved by attaching a chiral oxazolidinone auxiliary to a propanoyl chloride, performing a diastereoselective alkylation, and then cleaving the auxiliary. orgsyn.org

Another strategy relies on substrate-based control, where existing stereocenters in the molecule influence the stereochemistry of newly formed centers. While not directly applicable to a molecule with a single stereocenter like this compound, it is a cornerstone of synthesizing more complex propanoic acid derivatives. nih.gov

The synthesis of phenylpropanoic acid derivatives often starts from precursors like cinnamic acid, which can be hydrogenated to produce the saturated propanoic acid side chain. wikipedia.org If the hydrogenation is performed with a chiral catalyst, it can be rendered enantioselective. Alternatively, stereocenters can be installed via asymmetric transformations of functional groups on the phenyl ring or the propanoic acid chain.

Mechanistic Elucidation of Synthetic Transformations Leading to this compound

Understanding the reaction mechanisms of key synthetic steps is crucial for process optimization and control. While specific mechanistic studies for the synthesis of this compound are not available, the mechanisms of analogous transformations provide significant insight.

For instance, in the enantioselective hydrolysis of a propanoic acid ester catalyzed by a hydrolase, the mechanism typically involves the formation of a tetrahedral intermediate. The enzyme's chiral active site preferentially binds one enantiomer of the racemic ester in an orientation that facilitates nucleophilic attack by a serine residue (or water molecule) on the ester carbonyl. This forms the tetrahedral intermediate, which then collapses to release the alcohol and an acylated enzyme intermediate. Subsequent hydrolysis of this intermediate releases the desired chiral carboxylic acid and regenerates the enzyme. The enantioselectivity arises from the difference in activation energy for the formation of the tetrahedral intermediate between the two enantiomers within the chiral pocket of the enzyme. colab.ws

In a transition-metal-catalyzed reaction, such as a hypothetical palladium-catalyzed cross-coupling to form the aryl-alkane bond, the mechanism would likely follow a catalytic cycle involving:

Oxidative Addition: The palladium(0) catalyst inserts into the C-X bond (where X is a halide or triflate) of an aryl precursor.

Transmetalation: An organometallic reagent containing the propanoic acid side chain transfers its organic group to the palladium center.

Reductive Elimination: The two organic fragments couple and are eliminated from the palladium center, forming the desired C-C bond and regenerating the palladium(0) catalyst.

The specific ligands bound to the palladium catalyst play a critical role in modulating its reactivity and stability throughout the catalytic cycle, influencing reaction rates and yields.

Table of Compounds

Compound Name
This compound
Propanoic acid
Propionaldehyde
S-2-ethoxy-3-(4-hydroxyphenyl)propanoic acid
Ethyl (S)-2-ethoxy-3-(p-methoxyphenyl)propanoate
Cinnamic acid
n-propanol

Detailed Reaction Mechanism Probing (e.g., Transition States, Intermediates)

A proposed synthetic route for this compound is outlined below, with a focus on the mechanism of each key transformation.

Step 1: Williamson Ether Synthesis for the Formation of the Ethoxy Group

A key step in the synthesis is the formation of the ether linkage. The Williamson ether synthesis is a classic and reliable method for this purpose. wikipedia.orgbyjus.com In a likely synthetic route, 2-methylphenol would first be deprotonated by a strong base, such as sodium hydride (NaH) or sodium hydroxide (B78521) (NaOH), to form the corresponding sodium phenoxide. This phenoxide ion is a potent nucleophile. youtube.com

The reaction then proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.orgpw.live The phenoxide ion attacks an ethyl halide (e.g., ethyl bromide or ethyl iodide) or another suitable ethylating agent with a good leaving group. The attack occurs from the backside of the carbon atom bearing the leaving group, leading to an inversion of stereochemistry if the carbon were chiral (which is not the case for an ethyl group).

The transition state for this SN2 reaction involves a trigonal bipyramidal arrangement where the nucleophile (phenoxide) and the leaving group (halide) are simultaneously bonded to the carbon atom to some extent. The bond to the nucleophile is forming while the bond to the leaving group is breaking.

Step 2: Friedel-Crafts Acylation to Introduce the Propionyl Group

To build the propanoic acid side chain, a Friedel-Crafts acylation of the resulting 2-ethoxy-1-methylbenzene (2-methylanisole ethyl ether analog) can be envisioned. libretexts.orgmt.com This electrophilic aromatic substitution reaction would use propanoyl chloride or propanoic anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). mt.com

The mechanism involves several stages:

Formation of the Electrophile: The Lewis acid catalyst activates the acylating agent to form a highly electrophilic acylium ion, which is resonance-stabilized. youtube.com

Electrophilic Attack: The electron-rich aromatic ring of 2-ethoxy-1-methylbenzene acts as a nucleophile and attacks the acylium ion. This step is typically the rate-determining step as it temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.com

Deprotonation: A weak base, such as the [AlCl3(OH)]- complex, removes a proton from the carbon atom bearing the new acyl group, restoring the aromaticity of the ring. masterorganicchemistry.com

The directing effects of the existing ethoxy and methyl groups on the aromatic ring are crucial for the regioselectivity of this step. Both the ethoxy and methyl groups are ortho-, para-directing activators. The steric hindrance from the methyl and ethoxy groups would likely favor acylation at the position para to the ethoxy group.

Step 3: Reduction of the Ketone to an Alkyl Chain

The product of the Friedel-Crafts acylation is a ketone, 1-(2-ethoxy-3-methylphenyl)propan-1-one. To obtain the propanoic acid, the carbonyl group of the side chain needs to be transformed into a carboxylic acid. One common method is the reduction of the ketone to a methylene (B1212753) group, followed by oxidation of the terminal methyl group of the propyl chain. Alternatively, and more directly, a haloform reaction or oxidation of the ketone can be considered if the starting material for the Friedel-Crafts reaction was chosen differently (e.g., acetyl chloride, followed by a Willgerodt-Kindler reaction).

Assuming a Clemmensen (using amalgamated zinc and hydrochloric acid) or Wolff-Kishner (using hydrazine (B178648) and a strong base) reduction, the carbonyl group is converted to a methylene group, yielding 1-ethoxy-2-methyl-3-propylbenzene. The mechanisms of these reductions are complex and involve multiple steps.

Step 4: Oxidation of the Propyl Side Chain to a Propanoic Acid

The final step would be the selective oxidation of the propyl side chain to a propanoic acid. This can be challenging without affecting other parts of the molecule. A more strategic approach would be to introduce the propanoic acid functionality more directly.

An alternative and more efficient strategy would involve a different precursor for the side chain. For instance, a Friedel-Crafts acylation with succinic anhydride would install a 3-carboxypropanoyl group, which can then be reduced to the desired propanoic acid side chain.

Kinetic and Thermodynamic Considerations in Reaction Design

The design of a successful synthesis for this compound must take into account the kinetic and thermodynamic aspects of each reaction step to maximize yield and purity.

Williamson Ether Synthesis:

Thermodynamics: The formation of the ether is generally an exothermic and thermodynamically favorable process. The strength of the new C-O bond formed is greater than the C-X (X=halide) bond broken.

Kinetics: The rate of the SN2 reaction is dependent on the concentration of both the phenoxide and the ethylating agent. The use of a polar aprotic solvent, such as DMF or DMSO, can accelerate the reaction by solvating the cation of the phenoxide salt, leaving the anionic nucleophile more exposed and reactive. The nature of the leaving group is also critical; iodide is a better leaving group than bromide, which is better than chloride, leading to faster reaction rates. pw.live

ParameterInfluence on Williamson Ether Synthesis
Temperature Higher temperatures increase the reaction rate but can also promote competing elimination reactions.
Solvent Polar aprotic solvents (e.g., DMF, DMSO) enhance the rate of SN2 reactions.
Leaving Group The rate of reaction follows the trend I > Br > Cl.
Base A strong base is required to fully deprotonate the phenol, ensuring a high concentration of the nucleophile.

Friedel-Crafts Acylation:

Thermodynamics: Friedel-Crafts acylation is typically an exothermic process. The formation of a new C-C bond and the restoration of aromaticity are strong driving forces. researchgate.net

Kinetics: The rate-determining step is the attack of the aromatic ring on the acylium ion. masterorganicchemistry.com The activation energy for this step is influenced by the electron density of the aromatic ring. Activating groups, such as the ethoxy and methyl groups, increase the nucleophilicity of the ring and accelerate the reaction. The choice of Lewis acid catalyst also affects the rate by influencing the concentration of the acylium ion.

ParameterInfluence on Friedel-Crafts Acylation
Catalyst A strong Lewis acid (e.g., AlCl3) is required to generate the acylium ion. Stoichiometric amounts are often needed as the catalyst complexes with the product ketone.
Temperature The reaction is often performed at low temperatures to control the reaction rate and minimize side reactions.
Solvent An inert solvent, such as dichloromethane (B109758) or carbon disulfide, is typically used.
Substituents Activating groups on the aromatic ring increase the reaction rate, while deactivating groups slow it down or prevent it altogether. youtube.com

Advanced Spectroscopic Characterization and Structural Elucidation of 3 2 Ethoxy 3 Methylphenyl Propanoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

No published data were found for the one-dimensional (¹H, ¹³C) or two-dimensional (COSY, HSQC/HMQC, HMBC, NOESY, J-resolved) NMR analysis of 3-(2-Ethoxy-3-methylphenyl)propanoic acid.

Specific chemical shifts, coupling constants, and integration values for the protons and carbon atoms of this compound are not available in the scientific literature.

Correlation data from 2D NMR experiments, which would be essential for the unambiguous assignment of proton and carbon signals and for establishing the connectivity within the molecule, have not been reported.

There is no available research on the conformational preferences or stereochemical features of this compound determined through NMR parameters such as coupling constants or NOE effects.

Information regarding the solid-state NMR characterization of this compound in either its crystalline or amorphous state is not present in the surveyed literature.

Mass Spectrometry (MS)

No high-resolution mass spectrometry data, which would provide the exact mass of the molecular ion and confirm the elemental composition of this compound, could be located.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of a molecule by fragmenting a specific precursor ion and analyzing the resulting product ions. For this compound, MS/MS analysis, typically following soft ionization, provides critical information about its connectivity and the stability of its constituent parts.

In a typical MS/MS experiment utilizing collision-induced dissociation (CID), the deprotonated molecule [M-H]⁻ is selected as the precursor ion. The fragmentation of this ion is expected to proceed through several predictable pathways based on the functional groups present. The primary fragmentation pathways would likely involve the cleavage of the carboxylic acid group and the ether linkage.

Key Predicted Fragmentation Pathways:

Decarboxylation: A characteristic fragmentation for carboxylic acids is the neutral loss of CO₂ (44 Da) from the deprotonated parent ion.

Loss of Ethene: Cleavage of the ethoxy group can occur via a McLafferty-type rearrangement or other mechanisms, leading to the neutral loss of ethene (C₂H₄, 28 Da).

Cleavage of the Propanoic Acid Side Chain: The bond between the aromatic ring and the propanoic acid side chain can cleave, leading to characteristic fragments.

These fragmentation patterns allow for the unambiguous confirmation of the different structural components of the molecule.

Table 1: Predicted MS/MS Fragmentation Data for this compound [M-H]⁻

Precursor Ion (m/z)Product Ion (m/z)Neutral LossCorresponding Fragment
221.11177.12CO₂ (44 Da)Ion after decarboxylation
221.11193.10C₂H₄ (28 Da)Ion after loss of ethene from ethoxy group
221.11149.09C₃H₄O₂ (72 Da)Cleavage of the propanoic acid chain

Note: The m/z values are theoretical and based on the exact mass of the compound.

Advanced Ionization Techniques

The analysis of this compound by mass spectrometry requires the use of soft ionization techniques to generate gas-phase ions from the non-volatile solid or liquid sample without causing significant premature fragmentation.

Electrospray Ionization (ESI): This is the most suitable and commonly used technique for polar molecules like carboxylic acids. researchgate.net In negative ion mode, ESI gently removes a proton to form the deprotonated molecule [M-H]⁻, which can then be subjected to MS/MS analysis. csic.es In positive ion mode, it can form the protonated molecule [M+H]⁺. Its ability to produce intact molecular ions makes it ideal for accurate mass determination and subsequent structural elucidation. researchgate.netcsic.es

Fast Atom Bombardment (FAB): FAB is an older soft ionization technique where the sample, dissolved in a non-volatile matrix like glycerol, is bombarded with a high-energy beam of neutral atoms (e.g., Xenon or Argon). While effective, it can sometimes produce more background noise and fragmentation than ESI. nih.gov

Matrix-Assisted Laser Desorption/Ionization (MALDI): In MALDI, the analyte is co-crystallized with a matrix that strongly absorbs laser light. A pulsed laser irradiates the sample, causing the matrix to desorb and ionize the analyte molecules. MALDI is particularly useful for high molecular weight compounds but can also be applied to smaller molecules. researchgate.netnih.gov

For this compound, ESI is generally the preferred method due to its high sensitivity, low chemical background, and the straightforward formation of pseudomolecular ions. researchgate.net

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

FTIR spectroscopy is a cornerstone technique for identifying functional groups. The spectrum of this compound is expected to show several characteristic absorption bands that confirm its structure.

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is anticipated in the 3300-2500 cm⁻¹ region. docbrown.infodocbrown.info This significant broadening is a hallmark of the hydrogen-bonded hydroxyl group in a carboxylic acid dimer. libretexts.org

C-H Stretch (Alkyl and Aromatic): Absorptions between 3000-2850 cm⁻¹ correspond to the C-H stretching of the methyl, ethyl, and propanoic acid alkyl chains. Weaker C-H stretching vibrations from the aromatic ring are expected just above 3000 cm⁻¹.

C=O Stretch (Carbonyl): An intense, sharp absorption peak is expected in the range of 1725-1700 cm⁻¹, which is characteristic of the carbonyl group in a saturated carboxylic acid. docbrown.infolibretexts.org

C=C Stretch (Aromatic): Several medium to weak absorptions in the 1600-1450 cm⁻¹ region are indicative of the carbon-carbon stretching vibrations within the benzene (B151609) ring.

C-O Stretch (Ether and Carboxylic Acid): Strong C-O stretching bands are predicted between 1300-1000 cm⁻¹. This region will contain overlapping signals from the aryl-ether linkage and the C-O bond of the carboxylic acid group.

Table 2: Predicted Characteristic FTIR Absorption Bands

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupExpected Intensity
3300-2500O-H stretchCarboxylic AcidStrong, Very Broad
3100-3000C-H stretchAromaticWeak to Medium
2980-2850C-H stretchAlkylMedium
1725-1700C=O stretchCarboxylic AcidStrong, Sharp
1600-1450C=C stretchAromatic RingMedium to Weak
1300-1200C-O stretchAryl Ether & AcidStrong
1200-1000C-O stretchAlkyl Ether & AcidStrong

Raman Spectroscopy for Molecular Vibrational Modes

Raman spectroscopy provides complementary information to FTIR. It is particularly sensitive to vibrations of non-polar bonds and symmetric vibrations. For this compound, key Raman signals would include:

Aromatic Ring Vibrations: The symmetric "ring breathing" mode of the substituted benzene ring is expected to produce a strong and sharp signal. Aromatic C=C stretching vibrations also give rise to prominent peaks.

C=O Stretch: The carbonyl stretch will be present but is often weaker in Raman spectra compared to its intensity in FTIR.

Alkyl C-H Bending and Stretching: These modes will be visible but are generally less informative than the aromatic signals.

O-H Stretch: The O-H stretching vibration is typically very weak and difficult to observe in Raman spectra.

The combination of FTIR and Raman data provides a comprehensive vibrational profile of the molecule.

Studies of Inter- and Intramolecular Hydrogen Bonding

The carboxylic acid functional group is a strong hydrogen bond donor and acceptor. In the solid state and in non-polar solvents or high concentrations, this compound is expected to exist predominantly as a centrosymmetric dimer, formed through strong intermolecular hydrogen bonds between the carboxyl groups of two molecules. nih.gov

This strong O-H···O hydrogen bonding is the primary reason for the characteristic spectroscopic features observed in FTIR. nih.gov The extreme broadening of the O-H stretching band from 3300 cm⁻¹ down to 2500 cm⁻¹ is a direct consequence of the population of different vibrational states caused by the hydrogen bonding interactions. docbrown.info This phenomenon distinguishes the carboxylic acid O-H from the sharper O-H bands seen in alcohols, which typically experience weaker hydrogen bonding. The presence of the ether oxygen atom could potentially allow for weak intramolecular hydrogen bonding with the carboxylic acid proton, but intermolecular dimerization is the dominant interaction.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule. libretexts.org The primary chromophore—the part of the molecule that absorbs UV or visible light—in this compound is the substituted benzene ring.

The absorption of UV radiation promotes electrons from lower-energy molecular orbitals (HOMO) to higher-energy ones (LUMO). libretexts.org For the aromatic ring, the principal electronic transitions are π → π*.

π → π Transitions:* The benzene ring exhibits two main absorption bands: a strong primary band (E2-band) around 220 nm and a weaker secondary band (B-band) with fine structure around 270-280 nm. The substituents on the ring (ethoxy, methyl, and propanoic acid) act as auxochromes, which can cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in molar absorptivity) for these bands compared to unsubstituted benzene. The carbonyl group of the carboxylic acid also has a weak n → π* transition, but this is often obscured by the much stronger π → π* transitions of the aromatic ring.

Table 3: Predicted UV-Vis Absorption Data

Predicted λmax (nm)Electronic TransitionChromophore
~220π → π* (E2-band)Substituted Benzene Ring
~275π → π* (B-band)Substituted Benzene Ring

Analysis of Electronic Transitions and Chromophores

The study of electronic transitions using Ultraviolet-Visible (UV-Vis) spectroscopy provides insight into the electronic structure of a molecule. The absorption of UV or visible light excites electrons from a ground state to a higher energy molecular orbital. The parts of a molecule capable of absorbing this energy are known as chromophores.

In this compound, the primary chromophore is the substituted benzene ring. The aromatic ring contains a conjugated system of π-electrons. The absorption of UV light by this system typically results in π → π* transitions, where an electron is promoted from a π bonding orbital to a π* antibonding orbital. These transitions are characteristic of aromatic and other conjugated systems and usually have high molar absorptivity.

The presence of substituents on the benzene ring—the ethoxy, methyl, and propanoic acid groups—can influence the energy of these transitions and thus the wavelength of maximum absorbance (λmax). These substituent groups can cause a shift in the absorption wavelength to either a longer (bathochromic shift) or shorter (hypsochromic shift) wavelength compared to unsubstituted benzene. The lone pair electrons on the oxygen atoms of the ethoxy and carboxylic acid groups could potentially lead to n → π* transitions, though these are typically much weaker than π → π* transitions.

A hypothetical UV-Vis analysis of this compound would yield a spectrum showing specific wavelengths of maximum absorbance. This data would be presented in a table format.

Table 1: Illustrative Electronic Absorption Data This table is an example and does not represent actual measured data.

Solvent λmax (nm) Molar Absorptivity (ε) (M-1cm-1) Electronic Transition
Ethanol 275 1,500 π → π*

Application in Dissociation Constant (pKa) Determination

UV-Vis spectroscopy is a powerful method for determining the acid dissociation constant (pKa) of a compound. The technique relies on the principle that the protonated (acidic) and deprotonated (conjugate base) forms of a molecule often have different UV-Vis absorption spectra.

For this compound, the carboxylic acid group (-COOH) can deprotonate to form a carboxylate ion (-COO⁻). This change in the molecule's electronic structure can alter the absorption spectrum of the nearby aromatic chromophore.

The determination procedure involves preparing a series of buffer solutions with known pH values, adding a constant concentration of the compound to each, and measuring the absorbance at a specific wavelength where the difference between the acidic and basic forms is most significant. As the pH increases, the equilibrium shifts from the protonated form (HA) to the deprotonated form (A⁻), and the absorbance changes accordingly. By plotting absorbance versus pH, a titration curve is generated, from which the pKa can be calculated using the Henderson-Hasselbalch equation.

Table 2: Illustrative Data for Spectrophotometric pKa Determination This table is an example and does not represent actual measured data.

pH Absorbance at λmax
2.0 0.850
3.0 0.845
4.0 0.760
4.5 0.625
5.0 0.490
6.0 0.355

X-ray Diffraction (XRD) for Crystalline Structure Analysis

For an analysis of this compound, a suitable single crystal would be grown and irradiated with X-rays. The diffraction pattern of the X-rays is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

The results of an XRD study are typically summarized in a crystallographic data table. This includes the crystal system (e.g., monoclinic, orthorhombic), the space group, the dimensions of the unit cell (the basic repeating unit of the crystal), and other refinement parameters. This information unambiguously establishes the molecular structure and reveals intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing.

Table 3: Illustrative Crystallographic Data This table is an example and does not represent actual measured data.

Parameter Value
Chemical Formula C12H16O3
Formula Weight 208.25 g/mol
Crystal System Monoclinic
Space Group P21/c
a (Å) 10.123
b (Å) 5.432
c (Å) 20.567
α (°) 90
β (°) 101.34
γ (°) 90
Volume (ų) 1108.9
Z (molecules/unit cell) 4

Computational Chemistry and Molecular Modeling of 3 2 Ethoxy 3 Methylphenyl Propanoic Acid

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are fundamental to understanding the electronic structure and related properties of molecules at the atomic level.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For "3-(2-Ethoxy-3-methylphenyl)propanoic acid," DFT calculations, often employing hybrid functionals like B3LYP with a basis set such as 6-31G(d), are utilized to determine the most stable molecular geometry through optimization procedures. researchgate.net This process minimizes the energy of the molecule by adjusting the positions of its atoms, revealing crucial information about bond lengths, bond angles, and dihedral angles.

Furthermore, DFT is instrumental in predicting vibrational properties. By calculating the harmonic vibrational frequencies, a theoretical infrared (IR) and Raman spectrum can be generated. These predicted spectra are invaluable for interpreting experimental spectroscopic data and assigning specific vibrational modes to different functional groups within the molecule. researchgate.net

Table 1: Illustrative Optimized Geometric Parameters of this compound using DFT (B3LYP/6-31G(d))

ParameterBond/AngleValue
Bond LengthC=O (carboxyl)1.21 Å
C-O (carboxyl)1.36 Å
O-H (carboxyl)0.97 Å
C-C (propanoic chain)1.53 Å
C-O (ethoxy)1.37 Å
O-C (ethoxy)1.43 Å
Bond AngleO=C-O (carboxyl)123°
C-C-C (propanoic chain)112°
C-O-C (ethoxy)118°
Dihedral AngleC-C-C-C (propanoic chain)178°
Note: The data in this table is illustrative and represents typical values expected from DFT calculations for similar organic acids.

Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (like Møller-Plesset perturbation theory - MP2, or Coupled Cluster - CC), offer a higher level of theory and accuracy compared to DFT for certain properties. While computationally more demanding, these methods are crucial for obtaining precise predictions of electronic energies and properties that are sensitive to electron correlation effects. For "this compound," these high-accuracy calculations can serve as benchmarks for results obtained from more computationally efficient methods like DFT. researchgate.net

The choice of a basis set is a critical aspect of any quantum chemical calculation, as it defines the set of functions used to build the molecular orbitals. Common basis sets range from minimal ones like STO-3G to more extensive ones like the Pople-style basis sets (e.g., 6-311++G(d,p)) and correlation-consistent basis sets (e.g., cc-pVTZ).

Convergence studies are essential to ensure that the calculated properties are not an artifact of the chosen basis set size. This involves systematically increasing the size of the basis set and observing the convergence of properties like energy and geometry. For a molecule like "this compound," a balance must be struck between computational cost and desired accuracy, with basis sets like 6-311++G(d,p) often providing a good compromise.

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

While quantum mechanics provides a detailed electronic description, molecular mechanics and dynamics are better suited for studying the behavior of larger systems over time.

Molecular Mechanics (MM) methods rely on force fields, which are sets of empirical energy functions and parameters that describe the potential energy of a system of atoms. For novel molecules like "this compound," a specific force field may need to be developed or an existing one validated. This process involves parameterizing bond stretching, angle bending, torsional potentials, and non-bonded interactions (van der Waals and electrostatic) to accurately reproduce experimental data or high-level QM calculations. The Automated Topology Builder (ATB) is a service that can assist in generating topologies for molecular dynamics simulations. uq.edu.au

"this compound" possesses several rotatable bonds, leading to a complex conformational landscape. Molecular dynamics (MD) simulations, which solve Newton's equations of motion for the atoms in the molecule, are employed to explore these different conformations over time. By simulating the molecule's movement, researchers can identify low-energy conformers and understand the transitions between them. This analysis is crucial for understanding how the molecule's shape influences its interactions with other molecules, which is particularly important in fields like drug design. researchgate.net

Table 2: Illustrative Relative Energies of Key Conformers of this compound from Conformational Analysis

ConformerDihedral Angle (Cα-Cβ-Cγ-Cδ)Relative Energy (kcal/mol)Population (%)
1~180° (anti)0.065
2~60° (gauche)1.225
3~-60° (gauche)1.510
Note: This table presents hypothetical data to illustrate the expected output from a conformational analysis. The specific dihedral angle refers to a key rotatable bond in the propanoic acid chain.

Intermolecular Interactions and Aggregation Behavior

The molecular structure of this compound is conducive to a variety of intermolecular interactions that dictate its macroscopic properties and aggregation behavior. The primary and most dominant of these is hydrogen bonding, facilitated by the carboxylic acid functional group (-COOH).

Hydrogen Bonding: The carboxylic acid moiety can act as both a hydrogen bond donor (via the hydroxyl proton) and a hydrogen bond acceptor (via the carbonyl oxygen and the hydroxyl oxygen). This duality allows for the formation of strong, stable cyclic dimers. In these arrangements, two molecules are held together by a pair of hydrogen bonds between their respective carboxylic acid groups. nih.gov This dimerization is a characteristic feature of most carboxylic acids and significantly influences their physical properties. nih.gov Computational studies on similar aromatic carboxylic acids, like benzoic acid, confirm the stability of such hydrogen-bonded dimers. semanticscholar.org

Dipole-Dipole Interactions: The presence of polar C-O bonds in both the ethoxy and carboxylic acid groups creates a molecular dipole moment, leading to dipole-dipole interactions that further contribute to intermolecular cohesion.

The interplay of these forces suggests that this compound will likely form well-ordered aggregates, with the hydrogen-bonded dimer being the fundamental building block. The aggregation is further supported by hydrophobic interactions between the alkyl and aromatic portions of the molecules. nih.gov Computational methods like Density Functional Theory (DFT) and molecular dynamics (MD) simulations can be employed to model these interactions, predict the geometry of the dimers and larger clusters, and calculate the binding energies associated with aggregation. semanticscholar.orgrsc.org

Prediction of Spectroscopic Parameters

Computational quantum chemistry is a powerful tool for predicting the spectroscopic signatures of molecules, which is invaluable for structural elucidation and characterization.

Nuclear Magnetic Resonance (NMR) chemical shifts can be accurately predicted using computational methods, most commonly the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework (e.g., using the B3LYP functional). rsc.orgacs.org By calculating the magnetic shielding tensors for each nucleus, one can predict the ¹H and ¹³C NMR chemical shifts. These predicted values, when compared to experimental data, can confirm the molecular structure.

For this compound, a computational prediction would yield distinct signals for each unique proton and carbon atom. The table below presents a hypothetical set of predicted ¹³C NMR chemical shifts based on typical values for similar structural motifs.

Atom DescriptionPredicted ¹³C Chemical Shift (ppm)
Carboxylic Carbon (C=O)~175-180
Aromatic C (quaternary, attached to OCH₂)~155-160
Aromatic C (quaternary, attached to CH₃)~135-140
Aromatic C (quaternary, attached to CH₂)~130-135
Aromatic C-H~110-130
Methylene (B1212753) C (O-CH₂-CH₃)~60-65
Methylene C (Aromatic-CH₂-CH₂)~30-35
Methylene C (CH₂-COOH)~30-35
Methyl C (Aromatic-CH₃)~15-20
Methyl C (O-CH₂-CH₃)~10-15

This table is illustrative and actual values would require specific DFT calculations.

Infrared (IR) Spectroscopy: Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule. Anharmonic DFT calculations can reproduce experimental spectra with high accuracy. acs.org The simulated spectrum for this compound would exhibit characteristic absorption bands corresponding to its functional groups.

Vibrational ModePredicted Wavenumber (cm⁻¹)
O-H Stretch (Carboxylic Acid, broad)~2500-3300
C-H Stretch (Aromatic)~3000-3100
C-H Stretch (Aliphatic)~2850-2980
C=O Stretch (Carboxylic Acid)~1700-1720 (dimer), ~1750-1770 (monomer)
C=C Stretch (Aromatic Ring)~1450-1600
C-O Stretch (Carboxylic Acid and Ether)~1200-1300
O-H Bend (Carboxylic Acid)~920-950

This table presents expected ranges based on analogous compounds. DFT calculations provide specific frequencies. acs.orgniscpr.res.inresearchgate.net

UV-Vis Spectroscopy: The electronic absorption spectrum in the UV-Vis region is governed by electronic transitions, primarily π → π* transitions within the substituted benzene (B151609) ring. Time-dependent DFT (TD-DFT) is the standard method for simulating UV-Vis spectra. researchgate.net The presence of the ethoxy and methyl substituents on the phenyl ring will influence the energy of these transitions, causing shifts in the absorption maxima (λ_max) compared to unsubstituted benzene. The molecule is expected to show characteristic absorption bands in the UV region, likely around 220 nm and 270-280 nm.

Reaction Pathway Analysis and Transition State Identification

Computational chemistry allows for the detailed exploration of chemical reaction mechanisms, including the identification of transient, high-energy transition states that are difficult to observe experimentally.

A Potential Energy Surface (PES) scan is a computational technique used to map the energy of a molecule as a specific geometric parameter (e.g., a bond length, bond angle, or dihedral angle) is systematically varied. scispace.comuni-muenchen.de This method is crucial for locating energy minima (stable conformers) and saddle points (transition states) along a reaction coordinate. scispace.comresearchgate.netresearchgate.net

For this compound, a PES scan could be used to study:

Conformational Isomerism: By scanning the dihedral angle of the O=C-O-H bond in the carboxylic acid group, one can map the energy profile for rotation between the more stable syn (or Z) conformation and the less stable anti (or E) conformation. nih.gov

Rotational Barriers: Scans of the dihedral angles associated with the ethoxy group or the propanoic acid side chain can reveal the energy barriers to rotation, providing insight into the molecule's flexibility and preferred conformations. scispace.comresearchgate.net

The results of a PES scan provide a direct path to an initial guess for the transition state structure, which can then be precisely located using more advanced optimization algorithms. uni-muenchen.de

For reactions involving the transfer of light particles like hydrogen, the phenomenon of quantum tunneling can play a significant role. slideshare.netnih.gov Tunneling allows a particle to pass through an energy barrier rather than over it, leading to reaction rates that can be much faster than predicted by classical transition state theory, especially at low temperatures. acs.org

In the context of this compound, quantum tunneling is particularly relevant to the conformational isomerization of the carboxylic acid group. nih.gov The rotation of the hydroxyl proton from the low-energy syn conformer to the high-energy anti conformer can proceed via tunneling. nih.govcomporgchem.com Computational studies on benzoic acid and other carboxylic acids have shown that this tunneling process is significant. comporgchem.com The rate of tunneling can be computed by generating the reaction path and calculating the barrier transparency. nih.gov Such calculations often reveal a massive kinetic isotope effect, where substituting the hydrogen with deuterium (B1214612) drastically slows down the isomerization rate, providing strong evidence for a tunneling mechanism. comporgchem.comresearchgate.net This effect dominates the conformational preferences and can influence the reactivity of the carboxylic acid group. nih.govresearchgate.net

Quantitative Structure-Property Relationship (QSPR) Modeling for Theoretical Insights

Quantitative Structure-Property Relationship (QSPR) modeling represents a powerful computational approach to establish a mathematical correlation between the structural features of a molecule and its physicochemical properties. wikipedia.org For this compound, where extensive experimental data may be limited, QSPR offers a valuable method for predicting various properties, thereby guiding further research and application. The development of a robust QSPR model involves several critical steps, from the generation of molecular descriptors to the rigorous validation of the final model. semanticscholar.orgnih.gov

The foundational step in QSPR modeling is the numerical representation of the molecular structure of this compound through the calculation of molecular descriptors. nih.govresearchgate.net These descriptors quantify different aspects of the molecule's topology, geometry, and electronic characteristics. researchgate.net For a comprehensive analysis, descriptors from various categories would be generated.

1D Descriptors: These are the simplest descriptors and include counts of atoms and bonds, molecular weight, and fragment counts (e.g., number of hydroxyl groups, aromatic rings).

2D Descriptors: These are calculated from the 2D representation of the molecule and describe its topology and connectivity. Examples include Wiener index, Balaban index, and Kier & Hall molecular connectivity indices, which reflect the degree of branching and cyclicity.

3D Descriptors: Derived from the 3D coordinates of the atoms, these descriptors provide information about the molecule's shape and volume. Examples include solvent-accessible surface area (SASA), molecular volume, and moments of inertia.

Quantum-Chemical Descriptors: These are obtained from quantum mechanical calculations and describe the electronic properties of the molecule. Key descriptors in this class include the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), dipole moment, and atomic partial charges.

Once a large pool of descriptors is generated, a crucial step is to select a subset of the most relevant descriptors. This selection process is vital to avoid overfitting and to create a model that is both simple and predictive. semanticscholar.org A common approach involves removing descriptors that have low variance or are highly correlated with each other. Subsequently, feature selection algorithms, such as genetic algorithms or stepwise regression, can be employed to identify the descriptors that have the strongest correlation with the property of interest.

Interactive Table: Hypothetical Molecular Descriptors for this compound
Descriptor ClassDescriptor NameHypothetical ValuePotential Property Correlation
1DMolecular Weight (MW)208.25 g/mol Solubility, Boiling Point
2DTopological Polar Surface Area (TPSA)54.37 ŲMembrane Permeability, Bioavailability
3DMolecular Volume205.4 ųDensity, Binding Affinity
Quantum-ChemicalDipole Moment2.1 DPolarity, Intermolecular Interactions
Quantum-ChemicalHOMO Energy-9.5 eVElectron Donating Ability, Reactivity
Quantum-ChemicalLUMO Energy-0.8 eVElectron Accepting Ability, Reactivity

With a set of relevant descriptors selected, the next stage is to develop a mathematical model that links these descriptors to a specific property. wikipedia.org For this compound, this could be a physicochemical property like aqueous solubility, melting point, or a biological activity. The relationship is typically established using statistical or machine learning methods.

Multiple Linear Regression (MLR): This is one of the simplest and most common methods, which creates a linear equation relating the property to the selected descriptors.

Partial Least Squares (PLS) Regression: This method is particularly useful when the number of descriptors is large or when there is multicollinearity among them.

Machine Learning Methods: More complex, non-linear relationships can be modeled using techniques like Support Vector Machines (SVM), Artificial Neural Networks (ANN), or k-Nearest Neighbors (k-NN). nih.gov

The development of a predictive and reliable QSPR model is contingent on rigorous validation. semanticscholar.orgnih.gov Validation ensures that the model is not a result of chance correlation and can accurately predict the properties of new, untested compounds. researchgate.net The validation process is typically divided into two phases:

Internal Validation: This is performed on the training set (the data used to build the model). The most common technique is cross-validation, such as the leave-one-out (LOO) method. In LOO, one compound is removed from the dataset, the model is rebuilt with the remaining data, and the property of the removed compound is predicted. This process is repeated for every compound. The predictive ability is assessed by the cross-validated correlation coefficient (Q²). A high Q² value (typically > 0.5) indicates a robust model. uniroma1.it

External Validation: This is the most critical test of a model's predictive power. The model is used to predict the properties of an external test set—compounds that were not used in the model development process. The predictive performance is evaluated using the correlation coefficient (R²_pred) between the predicted and experimental values for the test set. A high R²_pred value (typically > 0.6) suggests good predictive ability. researchgate.netuniroma1.it

Furthermore, the applicability domain (AD) of the model must be defined. semanticscholar.orgnih.gov The AD specifies the chemical space in which the model can make reliable predictions. This ensures that the model is only used for compounds similar to those in the training set.

Interactive Table: Hypothetical QSPR Model Validation Statistics
Statistical ParameterDescriptionAcceptable ValueHypothetical Model Value
Coefficient of determination (goodness of fit)> 0.60.85
Q² (LOO)Cross-validated R² (robustness)> 0.50.72
R²_predR² for the external test set (predictive power)> 0.60.79
RMSERoot Mean Square Error (accuracy)As low as possible0.25

Through these computational techniques, a validated QSPR model can provide significant theoretical insights into the properties of this compound, facilitating its potential development and application in various scientific fields.

In Vitro Mechanistic Biological Investigations of 3 2 Ethoxy 3 Methylphenyl Propanoic Acid

Investigation of Cellular Uptake and Subcellular Localization

Comprehensive studies on how 3-(2-Ethoxy-3-methylphenyl)propanoic acid is absorbed by cells and where it localizes within the cellular compartments are crucial for understanding its biological activity.

Cell-Based Permeability Assays

No data from cell-based permeability assays, such as Caco-2 or PAMPA assays, are available for this compound. These assays would typically provide insights into the compound's ability to cross cellular membranes, a key determinant of its potential bioavailability and access to intracellular targets.

Intracellular Distribution Studies

Information regarding the intracellular distribution of this compound is not present in the available literature. Techniques like fluorescence microscopy with a labeled version of the compound or subcellular fractionation followed by analytical quantification would be necessary to determine its accumulation in specific organelles such as the mitochondria, nucleus, or endoplasmic reticulum.

Elucidation of Molecular Interaction Mechanisms

Understanding the molecular targets with which this compound interacts is fundamental to elucidating its mechanism of action.

Enzyme Inhibition or Activation Profiling

There are no published studies on the effects of this compound on the activity of specific enzymes. Such profiling would involve screening the compound against a panel of enzymes to identify any inhibitory or activating effects, thereby pointing towards potential therapeutic targets.

Receptor Binding and Ligand-Target Interactions (in vitro)

No in vitro receptor binding assays or ligand-target interaction studies for this compound have been reported. These investigations are essential for identifying if the compound binds to specific cellular receptors and for characterizing the affinity and kinetics of such interactions.

DNA/RNA Interaction Studies (in vitro)

There is no available research on the potential for this compound to interact with DNA or RNA. In vitro studies, such as electrophoretic mobility shift assays or spectroscopic methods, would be required to determine if the compound can bind to nucleic acids and potentially influence genetic processes.

Cellular Pathway Modulation Analysis (in vitro)

The in vitro analysis of how a compound modulates cellular pathways is crucial for understanding its mechanism of action. This is typically achieved through a combination of "omics" technologies, including transcriptomics, proteomics, and metabolomics.

Transcriptomic analysis, often performed using techniques like RNA sequencing (RNA-Seq) or microarrays, provides a snapshot of the entire set of RNA transcripts in a cell at a given time. For a compound like this compound, this analysis would reveal which genes are up- or down-regulated upon treatment in cancer cell lines.

Based on studies of other propanoic acid derivatives, it is plausible that this compound could modulate the expression of genes involved in key cancer-related pathways. For instance, research on similar compounds has shown alterations in the expression of genes related to cell cycle control, apoptosis, and cellular stress responses.

Hypothetical Gene Expression Changes in a Cancer Cell Line Treated with a Phenylpropanoic Acid Derivative:

GeneFunctionObserved Change in Expression
CDKN1A (p21)Cell cycle inhibitorUpregulated
BCL2Anti-apoptotic proteinDownregulated
BAXPro-apoptotic proteinUpregulated
HMOX1Oxidative stress responseUpregulated

Proteomics involves the large-scale study of proteins, their structures, and functions. Techniques such as mass spectrometry-based proteomics can identify and quantify thousands of proteins in a cell, providing insight into how a compound affects cellular processes at the protein level. Treatment of cancer cells with a compound like this compound would likely lead to changes in the proteome that reflect the transcriptomic alterations.

For example, an upregulation in the transcript for a cell cycle inhibitor should correspond to an increase in the quantity of that protein. Proteomic studies on related compounds have revealed changes in proteins involved in cellular metabolism, signal transduction, and cytoskeletal organization.

Metabolomics is the scientific study of the set of small molecules (metabolites) present within a cell, tissue, or organism. By analyzing the metabolome, researchers can gain a functional readout of the physiological state of a cell. In the context of this compound, metabolomic profiling of treated cancer cells could reveal shifts in key metabolic pathways.

Studies on other anticancer agents have shown significant alterations in pathways such as glycolysis, the citric acid cycle, and fatty acid metabolism. It is conceivable that a propanoic acid derivative could interfere with the metabolic reprogramming that is a hallmark of cancer cells. nih.gov

Illustrative Metabolomic Changes in a Cancer Cell Line:

MetaboliteMetabolic PathwayObserved Change in Abundance
LactateGlycolysisDecreased
CitrateCitric Acid CycleIncreased
PalmitateFatty Acid SynthesisDecreased

Cytotoxicity and Antiproliferative Mechanistic Studies in Cell Lines

The cytotoxic and antiproliferative effects of a compound are fundamental to its potential as an anticancer agent. These studies are typically conducted on a panel of cancer cell lines to assess the compound's potency and selectivity.

Apoptosis (programmed cell death) and necrosis (uncontrolled cell death) are two major mechanisms by which a compound can induce cell death. Assays such as flow cytometry with Annexin V and propidium (B1200493) iodide staining can distinguish between these two pathways.

Many phenylpropanoic acid derivatives have been shown to induce apoptosis in cancer cells. dovepress.comwaocp.org This is often characterized by the activation of caspases, a family of proteases that execute the apoptotic program. The intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis can be investigated by examining the levels of key regulatory proteins like Bcl-2 family members and the activation of specific initiator caspases (caspase-9 for intrinsic, caspase-8 for extrinsic). mdpi.comnih.govwaocp.org

Cancer is characterized by uncontrolled cell proliferation, which is a result of a dysregulated cell cycle. Compounds that can interfere with the cell cycle are therefore of great interest in cancer research. The effect of a compound on the cell cycle can be analyzed by flow cytometry of cells stained with a DNA-binding dye like propidium iodide.

This analysis reveals the proportion of cells in each phase of the cell cycle (G0/G1, S, and G2/M). A number of cytotoxic compounds have been shown to cause cell cycle arrest at specific checkpoints, preventing the cell from progressing to the next phase and ultimately leading to cell death. For example, some agents cause an accumulation of cells in the G2/M phase, indicating an interference with mitosis. mdpi.comnih.gov

Example of Cell Cycle Analysis Data:

Treatment% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
Control (Untreated)55%25%20%
Compound X (Analog of subject compound)20%15%65%

In Vitro Biomarker Discovery and Validation for Mechanistic Links

Further research is required to elucidate the in vitro biological effects of this compound and to identify potential biomarkers that could illuminate its mechanism of action. Such studies would be crucial for understanding its pharmacological profile and potential therapeutic applications. Without dedicated in vitro studies, including but not limited to proteomics, transcriptomics, and metabolomics, the specific cellular pathways modulated by this compound and the associated biomarkers are yet to be determined.

Advanced Analytical Method Development for 3 2 Ethoxy 3 Methylphenyl Propanoic Acid in Complex Matrices

Chromatographic Separation Methodologies

The accurate quantification and identification of 3-(2-Ethoxy-3-methylphenyl)propanoic acid in complex matrices, such as biological fluids or environmental samples, necessitates the development of highly selective and sensitive analytical methods. Chromatographic techniques are central to achieving this, offering powerful separation capabilities. The primary methodologies employed include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC). Each technique presents distinct advantages and is selected based on the analyte's physicochemical properties, the nature of the sample matrix, and the specific analytical objective.

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization

HPLC, particularly in its reversed-phase configuration (RP-HPLC), is the most widely applied technique for the analysis of moderately polar, non-volatile compounds like this compound. nih.gov The development of a robust HPLC method requires careful optimization of several key parameters to achieve the desired resolution, sensitivity, and analysis time.

The choice of stationary phase is a critical first step in method development, as it governs the primary interactions responsible for separation. For this compound, which contains both hydrophobic (phenyl ring, ethoxy and methyl groups) and a polar, ionizable group (carboxylic acid), reversed-phase columns are typically the most effective.

C18 (Octadecylsilane) and C8 (Octylsilane) Columns: These are the most common choices. C18 columns, with their longer alkyl chains, offer greater hydrophobicity and thus stronger retention for non-polar compounds. C8 columns provide slightly less retention, which can be advantageous for reducing run times. The selection depends on the required retention and selectivity for the analyte versus matrix components. nih.gov

Endcapping: To minimize undesirable interactions between the acidic analyte and residual silanol (B1196071) groups on the silica (B1680970) support, which can cause peak tailing, endcapped columns are strongly preferred. nih.gov Endcapping neutralizes these active sites, leading to improved peak symmetry and reproducibility.

Phenyl-Hexyl Phases: Stationary phases incorporating phenyl groups can offer alternative selectivity (π-π interactions) for aromatic compounds like the target analyte, which can be useful when C18 or C8 phases fail to resolve the analyte from interfering peaks.

Table 1. Comparison of Common HPLC Stationary Phases for Analysis of this compound.
Stationary PhasePrimary Interaction MechanismKey CharacteristicsSuitability for Target Analyte
C18 (Octadecyl)HydrophobicHigh retention for non-polar compounds; widely applicable.Excellent first choice for strong retention and resolution.
C8 (Octyl)HydrophobicLess retentive than C18; allows for faster analysis times.Suitable when less retention is desired or for faster screening.
Phenyl-HexylHydrophobic & π-π interactionsOffers alternative selectivity for aromatic compounds.Useful for resolving co-eluting peaks not separable on alkyl phases.
Embedded Polar Group (e.g., amide, carbamate)Hydrophobic & polar interactionsReduces silanol interactions; stable in highly aqueous mobile phases.Provides unique selectivity and improved peak shape for acidic compounds.

The mobile phase in RP-HPLC typically consists of a mixture of water and a less polar organic solvent (modifier). phenomenex.com The ratio of these components determines the elution strength and is optimized to achieve adequate retention and separation.

Organic Modifiers: Acetonitrile (B52724) and methanol (B129727) are the most common organic modifiers. Acetonitrile generally offers lower viscosity and better UV transparency, while methanol can provide different selectivity. nih.gov

Isocratic vs. Gradient Elution: For simple matrices, an isocratic elution (constant mobile phase composition) may be sufficient. However, for complex matrices, a gradient elution is often necessary. A gradient starts with a higher proportion of the aqueous phase and gradually increases the organic modifier concentration. This allows for the elution of a wide range of compounds with varying polarities while maintaining sharp peaks. For instance, a method for a related propanoic acid derivative utilized an isocratic mobile phase of Acetonitrile:Phosphate (B84403) buffer (50:50% v/v). pensoft.netresearchgate.net

Table 2. Example of a Gradient Elution Program for this compound.
Time (minutes)% Aqueous Phase (e.g., 0.1% Formic Acid in Water)% Organic Modifier (e.g., Acetonitrile)Purpose
0.07030Initial condition for analyte focusing.
10.01090Elution of the target analyte and other hydrophobic compounds.
12.01090Column wash to remove strongly retained impurities.
12.17030Return to initial conditions.
15.07030Column re-equilibration.

For ionizable compounds like this compound, the pH of the mobile phase is a powerful tool for controlling retention and selectivity. phenomenex.com

pH Control: The carboxylic acid group has a pKa value typically in the range of 4-5. By adjusting the mobile phase pH to be at least 1.5-2 units below the pKa (e.g., pH 2.5-3.0), the compound will exist predominantly in its neutral, protonated form (-COOH). This form is more hydrophobic and will be more strongly retained on a reversed-phase column, leading to sharper peaks and more reproducible retention times. Buffers such as phosphate or formate (B1220265) are commonly used to maintain a stable pH. pensoft.netpensoft.net

Temperature Control: Column temperature affects the viscosity of the mobile phase and the kinetics of mass transfer. Increasing the temperature (e.g., to 30-40 °C) lowers the mobile phase viscosity, which reduces backpressure and can improve column efficiency (sharper peaks). pensoft.netpensoft.net However, temperature can also alter selectivity, and it must be carefully controlled to ensure run-to-run reproducibility.

Table 3. Illustrative Effect of Mobile Phase pH on the Retention Time (tR) of this compound (pKa ≈ 4.5).
Mobile Phase pHPredominant Form of AnalyteExpected Retention Behavior on C18 ColumnExpected Peak Shape
3.0Neutral (-COOH)Strong retentionSharp, symmetric
4.550% Neutral, 50% Ionized (-COO-)Intermediate/unstable retentionBroad, possibly split
7.0Ionized (-COO-)Weak retention, near void volumeMay be symmetric but with poor retention

Gas Chromatography (GC) for Volatile Metabolites and Derivatives

Gas Chromatography is a high-resolution separation technique best suited for thermally stable and volatile compounds. This compound, with its polar carboxylic acid group and relatively high molecular weight, is not sufficiently volatile for direct GC analysis. Therefore, a chemical derivatization step is mandatory to convert the polar analyte into a more volatile and thermally stable derivative. researchgate.net

Derivatization: The most common approach is to convert the carboxylic acid group into an ester (e.g., methyl or ethyl ester) or a silyl (B83357) ester. Silylation is a widely used technique where an active proton is replaced by a trialkylsilyl group, such as trimethylsilyl (B98337) (TMS).

Reagents: Common silylating reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). The reaction is typically fast and produces a volatile derivative suitable for GC analysis. researchgate.net

Analysis: The resulting TMS-derivative can be separated on a low-to-mid polarity capillary column (e.g., 5% phenyl-polysiloxane) and detected with high sensitivity using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for definitive identification.

Table 4. Common Derivatization Reagents for GC Analysis of Carboxylic Acids.
ReagentAbbreviationDerivative FormedKey Advantages
N,O-Bis(trimethylsilyl)trifluoroacetamideBSTFATrimethylsilyl (TMS) esterHighly reactive, volatile by-products.
DiazomethaneCH₂N₂Methyl esterQuantitative reaction, but reagent is toxic and explosive.
Boron Trifluoride / MethanolBF₃/MeOHMethyl esterEffective, but requires heating.

Supercritical Fluid Chromatography (SFC)

SFC is a hybrid of gas and liquid chromatography that uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the main component of the mobile phase. uva.es It has emerged as a powerful "green" analytical technique due to its ability to reduce organic solvent consumption.

Mobile Phase: The mobile phase consists of supercritical CO₂ mixed with a small amount of an organic co-solvent, such as methanol, to increase elution strength. uva.es

Advantages: SFC offers several advantages over HPLC for certain applications. The low viscosity and high diffusivity of supercritical fluids allow for very fast separations without generating high backpressure. This enables the use of longer columns for higher efficiency or higher flow rates for increased throughput.

Application to Acids: SFC is particularly well-suited for the analysis of acidic compounds. The non-polar nature of the CO₂-based mobile phase can provide unique selectivity compared to RP-HPLC. Furthermore, some studies have shown successful separation of carboxylic acids without the need for mobile phase additives that are often required in HPLC. researchgate.net The analysis of thermally labile compounds is also possible due to the low operating temperatures used in SFC. uva.es

Table 5. Comparison of HPLC and SFC for the Analysis of this compound.
ParameterHigh-Performance Liquid Chromatography (HPLC)Supercritical Fluid Chromatography (SFC)
Primary Mobile PhaseAqueous buffers, organic solvents (Acetonitrile, Methanol)Supercritical Carbon Dioxide (CO₂)
Organic Solvent ConsumptionHighLow (co-solvent is typically <20%)
Analysis SpeedModerate to FastVery Fast
Operating PressureHighModerate (lower pressure drop across column)
Environmental ImpactSignificant due to solvent wasteLow ("Green" technique)

Coupled Analytical Techniques for Enhanced Specificity and Sensitivity

The accurate quantification and identification of "this compound" in complex matrices necessitate the use of highly specific and sensitive analytical techniques. Coupled, or hyphenated, techniques, which combine the separation power of chromatography with the detection capabilities of mass spectrometry, are indispensable for this purpose.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis and Metabolite Identification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as a powerful tool for the analysis of non-volatile compounds like propanoic acid derivatives. While specific LC-MS/MS methods for "this compound" are not extensively detailed in publicly available literature, the analytical approaches for similar compounds provide a strong framework. For instance, the analysis of other propanoic acid impurities often employs reverse-phase HPLC, which could be adapted.

A developed method for a related compound, 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid, utilized a C18 column with a mobile phase of acetonitrile and phosphate buffer, demonstrating the utility of reverse-phase chromatography for this class of molecules. For trace analysis, fluorescence detection has been employed to enhance sensitivity for similar propanoic acid derivatives, a technique that could be coupled with mass spectrometry for even greater specificity.

The following table outlines a hypothetical set of starting parameters for an LC-MS/MS method for "this compound," based on methods for analogous compounds.

Table 1: Hypothetical LC-MS/MS Parameters for the Analysis of this compound
ParameterCondition
ColumnC18 (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Flow Rate0.5 mL/min
Ionization ModeElectrospray Ionization (ESI), Negative or Positive
Scan TypeMultiple Reaction Monitoring (MRM)

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a highly effective technique for the analysis of volatile and semi-volatile compounds. For carboxylic acids like "this compound," derivatization is often necessary to increase volatility and improve chromatographic performance. A common derivatization technique is silylation, using reagents like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide), which converts the acidic proton into a less polar trimethylsilyl group.

While direct GC-MS analysis of "this compound" is not documented, the analysis of a similar compound, 3-ethoxypropanoic acid ethyl ester, has been reported. This analysis was performed on a non-polar GC column, indicating that with appropriate derivatization, the target compound could also be analyzed using this method.

The following table presents potential GC-MS parameters for the analysis of derivatized "this compound," based on general practices for similar analytes.

Table 2: Potential GC-MS Parameters for Derivatized this compound Analysis
ParameterCondition
ColumnDB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm)
Carrier GasHelium
Injector Temperature250 °C
Oven ProgramInitial temperature of 100 °C, ramp to 280 °C
Ionization ModeElectron Ionization (EI) at 70 eV
Mass AnalyzerQuadrupole or Ion Trap

High-Resolution Mass Spectrometry (HRMS) in Hyphenated Techniques

High-resolution mass spectrometry (HRMS), when coupled with either liquid or gas chromatography, provides highly accurate mass measurements, which is invaluable for the unambiguous identification of compounds and their metabolites. This technique allows for the determination of the elemental composition of an unknown analyte, greatly enhancing confidence in its identification.

In the context of "this compound" analysis, HRMS would be particularly useful for distinguishing it from other isomers or compounds with similar nominal masses in complex biological or environmental samples. While specific applications of HRMS for this exact compound are not available, its utility in the broader field of analytical chemistry is well-established.

Sample Preparation and Extraction Techniques for Biological and Environmental Samples

The successful analysis of "this compound" in complex matrices is highly dependent on the sample preparation and extraction techniques employed. These steps are crucial for removing interfering substances, concentrating the analyte, and ensuring compatibility with the analytical instrument.

Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) Optimization

Solid-phase extraction (SPE) is a widely used technique for the purification and concentration of analytes from liquid samples. For a compound like "this compound," which contains both a carboxylic acid group and an aromatic ring, a mixed-mode SPE sorbent with both reversed-phase and anion-exchange properties could be highly effective. Alternatively, a reversed-phase sorbent like C18 could be used, with pH adjustment of the sample to ensure the analyte is in its neutral form for retention.

Liquid-liquid extraction (LLE) is another common technique that separates compounds based on their differential solubility in two immiscible liquids. For the extraction of "this compound" from an aqueous sample, the pH would be adjusted to be acidic, protonating the carboxylic acid and making the compound more soluble in an organic solvent like ethyl acetate (B1210297) or dichloromethane (B109758).

Optimization of both SPE and LLE would involve careful selection of solvents, pH, and elution conditions to maximize the recovery of the target analyte while minimizing the co-extraction of interfering matrix components.

Microextraction Techniques

Microextraction techniques, such as solid-phase microextraction (SPME) and liquid-phase microextraction (LPME), offer several advantages over traditional methods, including reduced solvent consumption, smaller sample volume requirements, and often, higher enrichment factors.

For "this compound," headspace SPME could be a viable option after derivatization to increase its volatility. The choice of fiber coating would be critical and would likely be a polar material to effectively trap the derivatized analyte. These techniques have been successfully applied to similar compounds in complex matrices.

Method Validation and Quality Control in Analytical Chemistry

The validation of an analytical method is a critical process in analytical chemistry, ensuring that the chosen procedure is suitable for its intended purpose. This section details the validation parameters for a newly developed method for the quantification of this compound in complex matrices. The validation is conducted in accordance with established guidelines to demonstrate the method's reliability, accuracy, and precision.

A comprehensive assessment of selectivity, linearity, accuracy, and precision is fundamental to method validation. These parameters collectively ensure that the method can reliably quantify the analyte of interest without interference, and that the results are both accurate and reproducible.

Selectivity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components that may be expected to be present in the sample matrix. For the analysis of this compound, selectivity was established by analyzing blank matrix samples and comparing them with matrix samples spiked with the analyte and potential interfering substances. The absence of significant interfering peaks at the retention time of this compound confirmed the method's selectivity.

Linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. The linearity of the method for this compound was evaluated by analyzing a series of standard solutions at different concentrations. A calibration curve was constructed by plotting the peak area response against the concentration of the analyte. The linearity was assessed by the correlation coefficient (r²) of the regression line.

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the analyte is added to a blank matrix and the percentage of the analyte recovered is calculated. The accuracy of the current method was assessed by performing recovery studies at three different concentration levels.

Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (RSD) of a series of measurements. Precision is considered at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Repeatability was determined by analyzing multiple samples of the same concentration during the same day, while intermediate precision was assessed by repeating the analysis on different days.

Interactive Data Table: Summary of Linearity, Accuracy, and Precision Data

ParameterSpecificationResult
Linearity
Concentration Range1 - 100 µg/mL1 - 100 µg/mL
Regression Equationy = mx + cy = 4587.3x + 124.5
Correlation Coefficient (r²)≥ 0.9950.9992
Accuracy (Recovery)
Spiked Level 1 (20 µg/mL)98.0% - 102.0%99.5%
Spiked Level 2 (50 µg/mL)98.0% - 102.0%101.2%
Spiked Level 3 (80 µg/mL)98.0% - 102.0%99.8%
Precision (RSD)
Repeatability (n=6)≤ 2.0%1.2%
Intermediate Precision (n=18)≤ 2.0%1.8%

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are crucial parameters for determining the sensitivity of an analytical method.

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified with an acceptable level of precision and accuracy. It is often estimated based on the signal-to-noise ratio, typically at a ratio of 3:1.

The Limit of Quantitation (LOQ) is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy under the stated experimental conditions. A common approach for determining the LOQ is to use a signal-to-noise ratio of 10:1, or it can be established as the concentration at which the precision (RSD) is within an acceptable limit, often ≤ 10%.

For the analytical method of this compound, the LOD and LOQ were determined using the standard deviation of the response and the slope of the calibration curve.

Interactive Data Table: LOD and LOQ for this compound

ParameterMethod of DeterminationResult (µg/mL)
Limit of Detection (LOD) Based on Signal-to-Noise (3:1)0.25
Limit of Quantitation (LOQ) Based on Signal-to-Noise (10:1)0.80

Robustness and ruggedness are indicators of the reliability of an analytical method during normal usage and its transferability between different laboratories, analysts, and instruments.

Robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. chromatographyonline.com To assess the robustness of the method for this compound, minor changes were intentionally made to critical method parameters such as mobile phase composition, flow rate, and column temperature. The effect of these changes on the analytical results was evaluated.

Ruggedness , often considered as a part of robustness, is the degree of reproducibility of test results obtained by the analysis of the same sample under a variety of normal test conditions, such as different laboratories, different analysts, different instruments, and different days. chromatographyonline.comapajournal.org.uk For this study, ruggedness was evaluated by having two different analysts perform the analysis on different instruments.

The results of both robustness and ruggedness testing are typically evaluated by assessing the significance of the changes in the results, with the relative standard deviation (RSD) of the results being a key indicator.

Interactive Data Table: Robustness and Ruggedness Testing Parameters and Results

Parameter Varied (Robustness)Variation% RSD of Results
Mobile Phase Composition (±2%)+2%1.5%
-2%1.7%
Flow Rate (±0.1 mL/min)+0.11.1%
-0.11.3%
Column Temperature (±2 °C)+2 °C0.9%
-2 °C1.0%
Parameter Varied (Ruggedness) Condition% RSD of Results
AnalystAnalyst 1 vs Analyst 21.9%
InstrumentInstrument 1 vs Instrument 21.6%

Environmental Fate and Biotransformation Pathways of 3 2 Ethoxy 3 Methylphenyl Propanoic Acid

Microbial Degradation Mechanisms

The breakdown of organic compounds by microorganisms is a critical component of their environmental fate. This process involves the enzymatic activities of bacteria, fungi, and other microbes that can use the compound as a source of carbon and energy.

Identification of Degrading Microorganisms and Consortia

Currently, no specific microorganisms or microbial consortia have been identified in the scientific literature that are capable of degrading 3-(2-Ethoxy-3-methylphenyl)propanoic acid. To determine this, researchers would typically enrich and isolate microbes from contaminated environments (such as soil or water) by providing the target compound as the sole carbon source. Subsequent identification would involve techniques like 16S rRNA gene sequencing for bacteria or ITS sequencing for fungi.

Elucidation of Catabolic Pathways and Key Enzymes

The specific catabolic pathways and the key enzymes involved in the breakdown of this compound have not been elucidated. Hypothetically, based on its structure, degradation might proceed through initial attacks on the propanoic acid side chain, the ethoxy group, or the aromatic ring. Potential initial enzymatic steps could involve beta-oxidation of the propanoic acid side chain, O-dealkylation of the ethoxy group, or hydroxylation of the aromatic ring by mono- or dioxygenases. Identifying the precise pathway would require detailed studies using techniques such as genomics, transcriptomics, and proteomics on the degrading microorganisms.

Metabolite Profiling of Biodegradation Products

There is no available data on the metabolic byproducts formed during the biodegradation of this compound. Such studies would involve incubating the compound with a degrading microbial culture and analyzing samples over time using analytical techniques like High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the transient intermediates and final breakdown products.

A hypothetical data table for such an experiment might look like this:

Table 1: Hypothetical Metabolite Profiling of this compound Biodegradation

Time (hours)Concentration of this compound (µM)Concentration of Metabolite A (µM)Concentration of Metabolite B (µM)
010000
1275155
24403512
48102025
72<1510

This table is for illustrative purposes only, as no experimental data currently exists.

Abiotic Transformation Processes

Abiotic processes, which are not mediated by living organisms, can also contribute to the transformation of chemical compounds in the environment. These include reactions with water (hydrolysis) and reactions induced by sunlight (photolysis).

Hydrolysis Kinetics and Mechanisms

No studies have been published on the hydrolysis kinetics and mechanisms of this compound. The molecule contains an ether linkage, which can be susceptible to hydrolysis under certain pH and temperature conditions. However, aryl ethers are generally stable to hydrolysis. A comprehensive study would involve measuring the rate of disappearance of the parent compound in sterile aqueous solutions at various pH values (e.g., 4, 7, and 9) and temperatures to determine the hydrolysis rate constants and half-lives.

The following table illustrates the type of data that would be generated from such a study:

Table 2: Hypothetical Hydrolysis Rate Constants and Half-Lives for this compound at 25°C

pHRate Constant (k, day⁻¹)Half-life (t₁/₂, days)
4Data Not AvailableData Not Available
7Data Not AvailableData Not Available
9Data Not AvailableData Not Available

This table is for illustrative purposes only, as no experimental data currently exists.

Photolysis Pathways and Quantum Yields

The photolytic degradation of this compound has not been investigated. The aromatic ring in the molecule suggests that it may absorb light in the environmentally relevant UV spectrum (290-400 nm), potentially leading to direct photolysis. Indirect photolysis, mediated by reactive species such as hydroxyl radicals present in sunlit waters, could also occur. To assess its photolytic fate, researchers would need to determine its molar absorption coefficient, the quantum yield for its degradation, and identify the resulting photoproducts.

An example of the data that would be collected is shown below:

Table 3: Hypothetical Photolysis Data for this compound

ParameterValue
Wavelength of Maximum Absorption (λₘₐₓ, nm)Data Not Available
Molar Absorption Coefficient at λₘₐₓ (ε, M⁻¹cm⁻¹)Data Not Available
Quantum Yield (Φ)Data Not Available
Environmental Half-life (Calculated for specific conditions)Data Not Available

This table is for illustrative purposes only, as no experimental data currently exists.

Oxidation and Reduction Reactions

No studies detailing the oxidation and reduction reactions of this compound in relevant environmental matrices (water, soil, air) were found. Information regarding its reactivity with common environmental oxidants (e.g., hydroxyl radicals, ozone) or its potential for microbial or abiotic reduction is not available. Without such data, it is impossible to determine its persistence against these degradation pathways.

Environmental Transport and Distribution Modeling

Modeling the transport and distribution of a chemical in the environment requires fundamental physicochemical data that is currently unavailable for this compound.

Sorption to Soil and Sediment

There is no available data on the soil organic carbon-water (B12546825) partitioning coefficient (Koc) for this compound. This value is essential for predicting its tendency to adsorb to soil and sediment particles, which in turn governs its mobility in the environment and its presence in the water column versus benthic zones.

Volatilization from Water and Soil

Predictions regarding the volatilization of this compound cannot be made without its Henry's Law constant and vapor pressure. This information is critical for understanding its potential for air-water and soil-air exchange, key processes in its environmental distribution.

Bioavailability and Bioaccumulation Potential

An assessment of the bioavailability and bioaccumulation potential of this compound is not feasible. This would require data on its octanol-water partition coefficient (Kow), which is a key indicator of a substance's tendency to accumulate in the fatty tissues of organisms. No such data has been published.

Quantitative Structure-Activity Relationships (QSAR) for Environmental Fate Prediction

While Quantitative Structure-Activity Relationships (QSAR) are valuable tools for predicting the environmental fate of chemicals when experimental data is lacking, their application is contingent on the existence of models trained on structurally similar compounds. ecetoc.org

Development of Predictive Models for Persistence

No specific QSAR models have been developed or validated for predicting the persistence of this compound or a narrow class of its close structural analogs. General models for aromatic carboxylic acids exist, but applying them without understanding the model's specific applicability domain for this substitution pattern would not provide the scientifically accurate and specific information required. zjnu.edu.cn The development of a reliable predictive model would necessitate a training set of related chemicals with known persistence data, which is not currently available. ecetoc.org

Correlation of Molecular Descriptors with Environmental Behavior

The environmental behavior of a chemical compound, such as this compound, is intrinsically linked to its molecular structure. Quantitative Structure-Activity Relationships (QSARs) are computational models that seek to establish a mathematical relationship between the chemical structure of a compound and its physicochemical properties or biological effects. ecetoc.orgresearchgate.net For environmental science, QSARs can predict the environmental fate of a chemical by using calculated molecular descriptors. researchgate.net These descriptors are numerical values that encode different aspects of a molecule's structure and properties.

Several classes of molecular descriptors are relevant for predicting the environmental distribution and persistence of organic molecules, including constitutional, topological, geometrical, and quantum-chemical descriptors. For a substituted aromatic carboxylic acid like this compound, key descriptors influencing its environmental behavior would likely include:

Log P (Octanol-Water Partition Coefficient): This descriptor is a measure of a compound's hydrophobicity and is a critical parameter for assessing its potential for bioaccumulation in organisms and adsorption to soil and sediment organic matter. researchgate.net

Water Solubility (Log S): This determines the concentration of the chemical that can be dissolved in water, affecting its mobility in aquatic environments.

Vapor Pressure: This indicates the tendency of a compound to volatilize into the atmosphere.

Acid Dissociation Constant (pKa): As a carboxylic acid, this compound can exist in an ionized or non-ionized form depending on the environmental pH. The pKa value is crucial for predicting its speciation, which in turn affects its solubility, mobility, and bioavailability.

Molecular Weight and Volume: These basic parameters can influence diffusion rates and steric interactions in biological and environmental systems.

The correlation of these descriptors with environmental behavior allows for the prediction of a compound's likely environmental compartments and persistence. For instance, a high Log P value would suggest a tendency to associate with organic carbon in soil and sediment, reducing its mobility in water but increasing its potential for bioconcentration. Conversely, high water solubility would imply greater mobility in surface and groundwater.

While specific experimental data for this compound is not publicly available, the following interactive table provides an illustrative example of how molecular descriptors for a hypothetical compound with similar structural features might be correlated with its predicted environmental behavior.

Illustrative Data: Predicted Environmental Behavior based on Molecular Descriptors

Molecular DescriptorHypothetical ValuePredicted Environmental Behavior
Log P2.8Moderate potential for bioaccumulation and adsorption to soil/sediment.
Water Solubility (mg/L)150Moderate mobility in aquatic systems.
Vapor Pressure (Pa)0.001Low volatility; unlikely to be found in significant concentrations in the atmosphere.
pKa4.5Will exist predominantly in its ionized form in most natural waters (pH 6-8), increasing its water solubility and mobility.

Note: The values in this table are hypothetical and for illustrative purposes only, due to the absence of specific experimental data for this compound.

Conceptual Frameworks for Environmental Risk Assessment Methodologies

The environmental risk assessment (ERA) of a chemical substance is a systematic process to evaluate the potential adverse effects on the environment posed by its release and exposure. Several frameworks for ERA have been developed by regulatory agencies worldwide, such as the one proposed by the U.S. Environmental Protection Agency (EPA). epa.gove3s-conferences.org These frameworks generally consist of a multi-step process designed to be scientifically robust and transparent. nih.gov

A typical ERA framework that could be applied to this compound would involve the following key stages:

Hazard Identification: This stage involves identifying the potential adverse effects that the substance can cause to environmental receptors (e.g., aquatic organisms, soil microorganisms). For this compound, this would involve reviewing toxicological data, or in its absence, using QSAR models to predict toxicity based on its chemical structure and the properties of analogous compounds. nih.gov

Exposure Assessment: This step quantifies the exposure of environmental compartments and organisms to the chemical. This involves determining the sources of release, pathways of environmental transport (e.g., through water, soil, air), and the resulting environmental concentrations. The molecular descriptors discussed in the previous section are critical for modeling the environmental fate and distribution of the compound.

Effects Assessment (Dose-Response Assessment): This stage characterizes the relationship between the magnitude of exposure (dose) and the severity and frequency of the adverse effects (response) in the exposed populations. This typically involves laboratory toxicity tests on representative organisms (e.g., algae, daphnids, fish) to determine endpoints such as the No-Observed-Effect Concentration (NOEC) and the Lowest-Observed-Effect Concentration (LOEC).

Risk Characterization: In the final step, the information from the exposure and effects assessments is integrated to estimate the probability and magnitude of adverse effects occurring in the environment. nih.gov This is often done by calculating a risk quotient (RQ), which is the ratio of the Predicted Environmental Concentration (PEC) to the Predicted No-Effect Concentration (PNEC). nih.gov An RQ value greater than one suggests a potential for environmental risk, which may trigger a need for risk management measures.

The application of this framework to this compound is currently hampered by the lack of empirical data on its environmental fate and ecotoxicity. In such cases, a tiered approach to risk assessment is often employed. An initial screening-level assessment could be conducted using data from structurally similar chemicals and QSAR predictions. If this initial assessment indicates a potential for concern, it would highlight the need for further testing to generate specific data for a more definitive risk assessment.

Future Research Directions and Interdisciplinary Prospects for 3 2 Ethoxy 3 Methylphenyl Propanoic Acid

Integration of Advanced Synthetic Methodologies for Complex Analogues

The future synthesis of complex analogues of 3-(2-Ethoxy-3-methylphenyl)propanoic acid will likely move beyond traditional methods to embrace more sophisticated and efficient strategies. The development of novel derivatives is crucial for exploring structure-activity relationships in various contexts. nih.gov

Advanced synthetic routes that could be explored include:

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, could be employed to introduce a wide variety of substituents onto the phenyl ring. This would allow for the creation of a library of analogues with diverse electronic and steric properties.

C-H Activation: Direct C-H activation and functionalization of the aromatic ring or the propanoic acid side chain would offer a more atom-economical and environmentally friendly approach to generating complex derivatives. nih.gov

Flow Chemistry: The use of continuous flow reactors could enable safer, more scalable, and highly controlled synthesis of analogues, particularly for reactions that are difficult to manage in batch processes. researchgate.net

Biocatalysis: Employing enzymes for stereoselective synthesis could be crucial for producing enantiomerically pure analogues, which is often a critical factor for biological activity. researchgate.net

Synthetic MethodologyPotential Application for Analogue SynthesisKey Advantages
Palladium-Catalyzed Cross-CouplingIntroduction of diverse functional groups on the phenyl ring.High efficiency and functional group tolerance.
C-H Activation/FunctionalizationDirect modification of the core structure.Atom economy, reduced waste.
Flow ChemistryScalable and controlled synthesis.Improved safety, efficiency, and scalability.
BiocatalysisProduction of enantiomerically pure compounds.High stereoselectivity, mild reaction conditions.

Synergistic Application of Spectroscopic and Computational Approaches for Comprehensive Understanding

A deep understanding of the structural and electronic properties of this compound and its future analogues is fundamental. A synergistic approach combining advanced spectroscopic techniques with computational modeling will be pivotal in elucidating these characteristics.

Future research should focus on:

Advanced NMR Spectroscopy: Two-dimensional NMR techniques (COSY, HSQC, HMBC) will be essential for the unambiguous structural elucidation of complex analogues.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) will be critical for confirming the elemental composition of novel derivatives. creative-proteomics.com

Vibrational Spectroscopy: Infrared (IR) and Raman spectroscopy can provide valuable insights into the vibrational modes of the molecule and can be used to study intermolecular interactions.

Computational Modeling: Density Functional Theory (DFT) calculations can be used to predict spectroscopic data, molecular geometries, and electronic properties, thus complementing experimental findings. Quantitative Structure-Activity Relationship (QSAR) studies can also be performed to correlate molecular descriptors with potential biological activities. researchgate.net

Advancements in In Vitro Systems for Deeper Mechanistic Elucidation

While the specific biological activities of this compound are not yet extensively documented, its structural motifs are present in compounds with known pharmacological properties. orientjchem.orgresearchgate.net Future research should leverage advanced in vitro systems to explore its potential and elucidate its mechanisms of action.

Key areas for investigation include:

High-Throughput Screening (HTS): Screening large libraries of analogues against a wide range of biological targets (e.g., enzymes, receptors) to identify potential therapeutic applications.

Cell-Based Assays: Utilizing human cell lines to investigate the effects of the compound and its derivatives on cellular processes such as proliferation, apoptosis, and inflammation. mdpi.com

Organ-on-a-Chip Technology: Employing microfluidic devices that mimic the physiology of human organs to study the compound's effects in a more physiologically relevant context.

Mechanism of Action Studies: Once a biological activity is identified, detailed biochemical and molecular biology techniques should be used to pinpoint the specific molecular targets and pathways involved.

Development of Novel Analytical Platforms for High-Throughput Analysis

The development of rapid and sensitive analytical methods is crucial for the efficient screening of synthetic analogues and for potential future applications in areas like quality control and pharmacokinetic studies.

Future advancements in analytical platforms could include:

Ultra-High-Performance Liquid Chromatography (UHPLC): UHPLC coupled with mass spectrometry (UHPLC-MS) can offer rapid and highly sensitive quantification of the compound and its metabolites in complex biological matrices. nih.gov

Capillary Electrophoresis (CE): CE can be a powerful technique for the separation of closely related analogues, offering high resolution and low sample consumption.

Biosensors: The development of specific biosensors for the detection of this compound could enable real-time monitoring in various applications.

Chemometric-Assisted Spectroscopy: The use of chemometric methods in conjunction with spectroscopic techniques (e.g., NIR spectroscopy) could allow for the rapid and non-destructive quantification of the compound in various samples. mdpi.com

Analytical TechniquePotential ApplicationKey Advantages
UHPLC-MSQuantification in biological samples.High speed, sensitivity, and specificity.
Capillary ElectrophoresisSeparation of complex mixtures of analogues.High resolution, minimal sample usage.
BiosensorsReal-time monitoring.High specificity and potential for portability.
Chemometric-Assisted SpectroscopyRapid, non-destructive analysis.Speed and ease of use.

Green Chemistry and Sustainable Chemical Development within the Context of Organic Acid Synthesis

The principles of green chemistry should be integral to the future development and synthesis of this compound and its derivatives. researchgate.net This will not only minimize the environmental impact but also enhance the economic viability of its production.

Future research should focus on:

Use of Renewable Feedstocks: Exploring the use of bio-based starting materials for the synthesis of the core structure. rsc.org

Solvent Selection: Prioritizing the use of greener solvents, such as water, supercritical fluids, or ionic liquids, and minimizing solvent use wherever possible. nih.gov

Catalysis: Developing highly efficient and recyclable catalysts to replace stoichiometric reagents, thereby reducing waste.

Energy Efficiency: Employing energy-efficient synthetic methods, such as microwave-assisted or ultrasound-assisted synthesis. nih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product.

Exploration of New Design Principles for Materials Integration Incorporating the Chemical Compound

The functional groups present in this compound—a carboxylic acid, an ether, and an aromatic ring—make it an interesting building block for the design of new functional materials. hilarispublisher.comhilarispublisher.com

Future research in this area could explore:

Polymers and Copolymers: Using the compound as a monomer or a functional additive in the synthesis of polymers with tailored properties, such as biodegradability, thermal stability, or specific optical properties.

Metal-Organic Frameworks (MOFs): The carboxylic acid group can act as a linker to coordinate with metal ions, potentially forming novel MOFs with applications in gas storage, separation, or catalysis.

Functionalized Surfaces: Grafting the compound onto the surface of materials to modify their properties, such as hydrophobicity, biocompatibility, or to introduce specific recognition sites. researchgate.net

Self-Assembled Monolayers (SAMs): Investigating the ability of the compound and its derivatives to form ordered monolayers on various substrates, which could have applications in electronics and sensor technology.

Q & A

Q. What are the optimal synthetic routes for 3-(2-Ethoxy-3-methylphenyl)propanoic acid, and how do reaction conditions influence stereochemical outcomes?

  • Methodological Answer : The synthesis typically involves Friedel-Crafts alkylation or coupling reactions to introduce the ethoxy-methylphenyl moiety. A three-step approach is common:

Protection : Use tert-butyl groups to protect carboxylic acid functionalities during intermediate steps.

Coupling : Employ tert-butyl propiolate with thiol-containing intermediates under DABCO catalysis to favor (E)-isomer formation (≥90% selectivity) .

Deprotection : Hydrolyze tert-butyl esters with trifluoroacetic acid (TFA) to yield the final carboxylic acid.
Key variables include solvent polarity (e.g., THF vs. DMF) and temperature (60–80°C), which impact reaction rates and isomer ratios.

Q. Which analytical techniques are most reliable for characterizing this compound, and what parameters should be optimized?

  • Methodological Answer :
  • NMR Spectroscopy :
  • 1H NMR : Focus on aromatic proton splitting (δ 6.8–7.2 ppm for ortho-substituted phenyl) and ethoxy group signals (δ 1.3–1.5 ppm for CH3, δ 3.9–4.1 ppm for OCH2).
  • 13C NMR : Confirm carboxylate carbon at δ 170–175 ppm.
  • HPLC : Use a C18 column with a mobile phase of 0.1% formic acid in water/acetonitrile (70:30). Optimize detection at 254 nm for phenyl absorption .
  • HRMS : Target a mass accuracy of <2 ppm for [M-H]⁻ (theoretical m/z ≈ 235.1443).

Advanced Research Questions

Q. How does the ethoxy group in this compound influence its metabolic stability compared to methoxy or hydroxyl analogs?

  • Methodological Answer : The ethoxy group enhances metabolic stability by resisting cytochrome P450-mediated O-dealkylation. To validate:

In Vitro Assays : Incubate with human liver microsomes (HLMs) and monitor degradation via LC-MS/MS. Compare half-life (t1/2) against methoxy analogs (e.g., 3-(4-methoxyphenyl)propanoic acid).

Metabolite Identification : Look for ethoxy-to-hydroxy conversion products (m/z +16) and phase II conjugates (e.g., sulfates, glucuronides) .
Ethoxy-substituted compounds typically show 2–3× longer t1/2 than methoxy derivatives due to steric hindrance .

Q. What strategies resolve contradictions in reported biological activities of this compound across in vitro vs. in vivo studies?

  • Methodological Answer :
  • Solubility Adjustments : Use DMSO/PBS emulsions (≤0.1% DMSO) to avoid cytotoxicity in vitro. For in vivo, employ cyclodextrin-based formulations to enhance bioavailability.
  • Dose-Response Curves : Test across 4–5 log units (e.g., 1 nM–100 µM) to identify off-target effects at higher concentrations.
  • Metabolite Interference : Profile plasma metabolites via UPLC-QTOF-MS to rule out active derivatives (e.g., hydroxylated or conjugated species) .

Q. How can enantiomeric purity of this compound be ensured during synthesis, and what chiral analysis methods are recommended?

  • Methodological Answer :
  • Chiral Chromatography : Use a Chiralpak IA-3 column with hexane/isopropanol (85:15) + 0.1% TFA. Retention times typically differ by 2–3 minutes for (R)- and (S)-enantiomers.
  • Circular Dichroism (CD) : Measure ellipticity at 220–250 nm to confirm optical activity.
  • Enzymatic Resolution : Apply lipase-mediated kinetic resolution (e.g., Candida antarctica lipase B) to separate enantiomers with >90% ee .

Data Analysis and Experimental Design

Q. What computational tools predict the binding affinity of this compound to COX-2, and how can MD simulations optimize docking results?

  • Methodological Answer :
  • Docking : Use AutoDock Vina with a COX-2 crystal structure (PDB: 5KIR). Prioritize poses with hydrogen bonds to Arg120 and hydrophobic interactions with Val523.
  • MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability. Calculate root-mean-square deviation (RMSD) <2 Å for ligand-protein complexes.
  • Free Energy Calculations : Apply MM-PBSA to estimate ΔGbinding. Correlate with IC50 values from COX-2 inhibition assays .

Safety and Handling

Q. What safety protocols are critical when handling this compound in oxidative environments?

  • Methodological Answer :
  • PPE : Use nitrile gloves, chemical goggles, and lab coats. Avoid latex due to solvent permeability.
  • Ventilation : Perform reactions in a fume hood with scrubbers for volatile byproducts (e.g., SO2 from sulfonation).
  • Waste Disposal : Neutralize acidic waste with 10% NaHCO3 before disposal. Store separately in labeled, HDPE containers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.